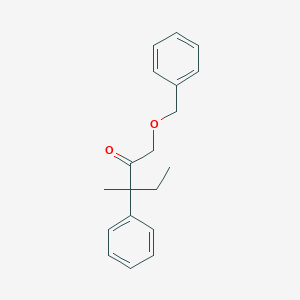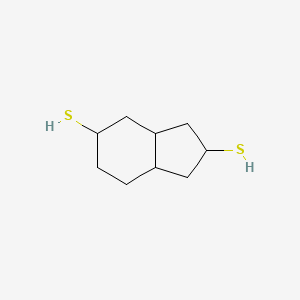
Octahydro-1H-indene-2,5-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1H-indene-2,5-dithiol is a chemical compound with the molecular formula C9H16S2 It is characterized by its unique structure, which includes a bicyclic ring system with two thiol groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-indene-2,5-dithiol typically involves the hydrogenation of indene derivatives followed by the introduction of thiol groups. One common method includes the catalytic hydrogenation of indene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting octahydroindene is then subjected to thiolation using reagents like thiourea or hydrogen sulfide to introduce the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-1H-indene-2,5-dithiol can undergo various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to remove the thiol groups or to modify the ring structure.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of hydrocarbons or modified ring structures.
Substitution: Formation of alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
Octahydro-1H-indene-2,5-dithiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Octahydro-1H-indene-2,5-dithiol involves its thiol groups, which can interact with various molecular targets. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. This interaction can modulate enzymatic activity and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Hexahydroindan: Similar bicyclic structure but lacks thiol groups.
Bicyclo[4.3.0]nonane: Another bicyclic compound with different functional groups.
Indan: A related compound with a single ring structure.
Uniqueness
Octahydro-1H-indene-2,5-dithiol is unique due to the presence of two thiol groups, which impart distinct chemical reactivity and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
831225-32-2 |
|---|---|
Fórmula molecular |
C9H16S2 |
Peso molecular |
188.4 g/mol |
Nombre IUPAC |
2,3,3a,4,5,6,7,7a-octahydro-1H-indene-2,5-dithiol |
InChI |
InChI=1S/C9H16S2/c10-8-2-1-6-3-9(11)5-7(6)4-8/h6-11H,1-5H2 |
Clave InChI |
VJRIPDGFPIFPMP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC2C1CC(C2)S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B14197617.png)
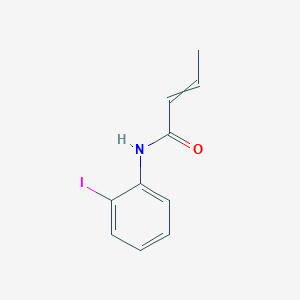
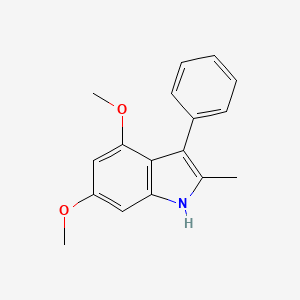

![4-[4-(Phenoxymethyl)phenyl]butan-1-OL](/img/structure/B14197645.png)
![Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B14197648.png)
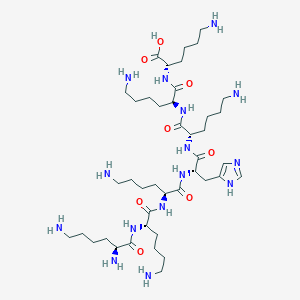
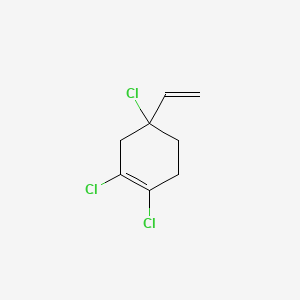

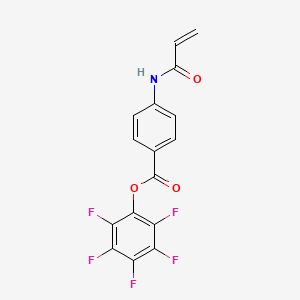
![N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B14197680.png)
![2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14197685.png)
